2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Thieno[3,2-c]pyrazol-3-ol, 5,6-dihydro-2-phenyl- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes both thieno and pyrazol moieties, making it a versatile scaffold for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno[3,2-c]pyrazol-3-ol, 5,6-dihydro-2-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrazol intermediates under controlled conditions. For instance, the reaction between 3-methyl-1-phenylpyrazolin-5-one and tetracyanoethylene has been reported to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The specific conditions, such as temperature, pressure, and solvent choice, are fine-tuned to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Thieno[3,2-c]pyrazol-3-ol, 5,6-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide, and nucleophiles, like amines and thiols, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: Its unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 2H-Thieno[3,2-c]pyrazol-3-ol, 5,6-dihydro-2-phenyl- exerts its effects varies depending on its application:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-c]pyrazol-3-amine: Similar in structure but with an amine group, showing potential as a kinase inhibitor.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with applications in medicinal chemistry.
Thiazolo[4,5-b]pyridine: Known for its antimicrobial properties.
Uniqueness
2H-Thieno[3,2-c]pyrazol-3-ol, 5,6-dihydro-2-phenyl- stands out due to its dual thieno and pyrazol rings, which provide a unique scaffold for diverse chemical modifications and biological activities. Its ability to inhibit specific enzymes and its potential in treating diseases like Alzheimer’s make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
31657-22-4 |
---|---|
Molekularformel |
C11H10N2OS |
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
2-phenyl-5,6-dihydro-1H-thieno[3,2-c]pyrazol-3-one |
InChI |
InChI=1S/C11H10N2OS/c14-11-10-9(6-7-15-10)12-13(11)8-4-2-1-3-5-8/h1-5,12H,6-7H2 |
InChI-Schlüssel |
LSSUSCWANRKIQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=C1NN(C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.